Product packaging for 2,4-Bis(trifluoromethyl)phenacyl bromide(Cat. No.:CAS No. 435271-21-9)

2,4-Bis(trifluoromethyl)phenacyl bromide

Cat. No.: B3031527
CAS No.: 435271-21-9
M. Wt: 335.04 g/mol
InChI Key: MUUHHNKHZXTMTO-UHFFFAOYSA-N
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Description

Significance of α-Haloketones as Versatile Organic Synthons

α-Haloketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. This structural arrangement confers a high degree of reactivity, making them exceptionally versatile synthons in organic synthesis. The presence of two adjacent electrophilic centers, the α-carbon and the carbonyl carbon, allows for a wide range of chemical transformations. mdpi.comacs.org This dual reactivity is a cornerstone of their utility, enabling the construction of complex molecular architectures. mdpi.com

The electrophilic nature of the α-carbon is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the carbon atom more susceptible to nucleophilic attack. nih.gov This reactivity is fundamental to their role as potent alkylating agents. wikipedia.org For instance, they readily react with a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the α-hydrogens of these ketones are acidic due to the electron-withdrawing effects of both the carbonyl group and the halogen. This acidity is exploited in reactions such as the Favorskii rearrangement, where the formation of a carbanion intermediate leads to skeletal reorganization. wikipedia.org The ability of α-haloketones to participate in such a diverse array of reactions has established them as indispensable tools for synthetic chemists. mdpi.comresearchgate.netnih.gov

Role of Phenacyl Bromides as Pivotal Precursors for Heterocyclic Compound Synthesis

Phenacyl bromides, a specific type of α-haloketone where the carbonyl group is attached to a phenyl ring, are particularly important precursors in the synthesis of heterocyclic compounds. tandfonline.comtandfonline.comsci-hub.runih.govtandfonline.com The presence of the aromatic ring, combined with the reactive α-bromo ketone functionality, makes them ideal starting materials for constructing a wide variety of five- and six-membered heterocyclic systems containing nitrogen, sulfur, and oxygen atoms. acs.orgresearchgate.net

The synthetic utility of phenacyl bromides in this context is demonstrated by their application in well-established reactions for heterocycle formation. For example, in the Hantzsch thiazole (B1198619) synthesis, phenacyl bromides react with thioamides to produce thiazole derivatives, a core structure in many biologically active molecules. wikipedia.org Similarly, they are employed in the synthesis of pyrroles, imidazoles, and oxazoles through condensation reactions with appropriate nucleophilic partners. wikipedia.orgtandfonline.comsci-hub.ru The ability to introduce a wide range of substituents onto the phenyl ring of the phenacyl bromide allows for the generation of a diverse library of heterocyclic compounds with varied electronic and steric properties. tandfonline.comtandfonline.com

The following table provides examples of heterocyclic systems synthesized from phenacyl bromide precursors:

Heterocyclic SystemReactant(s) with Phenacyl Bromide
ThiazolesThioamides or Thioureas wikipedia.org
PyrrolesDicarbonyls and Ammonia wikipedia.org
Imidazo[1,2-a]pyridines2-Aminopyridine tandfonline.com
BenzofuransN-heterocycles, Aromatic Aldehydes, and Cyclic 1,3-dicarbonyls tandfonline.comresearchgate.net
Thiophenesβ-ketodithioesters and Cyclohexylisocyanide sci-hub.ru

Impact of Trifluoromethyl Substitution on Chemical Reactivity and Synthetic Utility

The introduction of trifluoromethyl (-CF3) groups onto an organic molecule can profoundly alter its chemical and physical properties. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups. nih.govwikipedia.org This strong inductive effect enhances the electrophilic character of nearby reaction centers. nih.gov

In the context of phenacyl bromides, trifluoromethyl substitution on the phenyl ring has several important consequences for their synthetic utility:

Enhanced Electrophilicity: The electron-withdrawing nature of the -CF3 group increases the positive partial charge on the carbonyl carbon and the α-carbon, making the phenacyl bromide more reactive towards nucleophiles. nih.gov

Increased Lipophilicity: The presence of trifluoromethyl groups generally increases the lipophilicity of a molecule. mdpi.comfiveable.menih.gov This property can be advantageous in the synthesis of pharmaceutical compounds, as it can improve membrane permeability and bioavailability. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. mdpi.comfiveable.me This is a valuable feature in drug design, contributing to a longer half-life of the therapeutic agent. mdpi.com

Modified Acidity: The strong electron-withdrawing effect of the trifluoromethyl group can increase the acidity of nearby protons, potentially influencing the course of base-mediated reactions. wikipedia.org

The unique combination of high electronegativity, electron-withdrawing effect, and lipophilicity makes the trifluoromethyl group a valuable substituent for modulating the properties of organic molecules. mdpi.com

The following table summarizes the key properties influenced by trifluoromethyl substitution:

PropertyEffect of Trifluoromethyl Substitution
ElectrophilicityIncreased nih.gov
LipophilicityIncreased mdpi.comfiveable.menih.gov
Metabolic StabilityIncreased mdpi.comfiveable.me
Acidity of α-protonsIncreased wikipedia.org

Overview of 2,4-Bis(trifluoromethyl)phenacyl Bromide as a Specialized Building Block

This compound is a specialized building block that combines the versatile reactivity of phenacyl bromides with the potent electronic effects of two trifluoromethyl groups. The presence of these two powerful electron-withdrawing groups at the 2- and 4-positions of the phenyl ring significantly enhances the electrophilicity of the α-carbon and the carbonyl carbon, making this compound a highly reactive synthon.

This heightened reactivity makes this compound a valuable intermediate in various chemical transformations, particularly in nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and alkoxides.

The unique properties conferred by the bis(trifluoromethyl) substitution pattern make this compound particularly useful in several areas of scientific research:

Organic Synthesis: It serves as a key intermediate for the synthesis of complex organic molecules, especially those where high reactivity is required.

Medicinal Chemistry: The incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety can be a strategic approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Material Science: This compound can be utilized in the preparation of advanced materials with specific electronic and physical properties. chemicalbook.com

The combination of a highly reactive α-bromo ketone functionality with the strong electron-withdrawing and lipophilic nature of two trifluoromethyl groups positions this compound as a specialized and powerful tool for the synthesis of novel and functionalized organic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5BrF6O B3031527 2,4-Bis(trifluoromethyl)phenacyl bromide CAS No. 435271-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2,4-bis(trifluoromethyl)phenyl]-2-bromoethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF6O/c11-4-8(18)6-2-1-5(9(12,13)14)3-7(6)10(15,16)17/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHHNKHZXTMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381127
Record name 2,4-Bis(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435271-21-9
Record name 2,4-Bis(trifluoromethyl)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Phenacyl Bromide and Analogues

Established α-Bromination Strategies for Acetophenone (B1666503) Derivatives

The α-bromination of acetophenones is a fundamental transformation in organic chemistry. The presence of two trifluoromethyl groups on the aromatic ring of the precursor ketone significantly deactivates the molecule, making the enolization step, which is crucial for α-halogenation, more challenging. Nevertheless, several classical and modern bromination techniques have been adapted for such electron-deficient substrates.

Direct Bromination with Molecular Bromine in Acidic Medium

Direct bromination using molecular bromine (Br₂) in an acidic medium is one of the most traditional methods for preparing α-bromoketones. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an attack of the enol on the bromine molecule.

For trifluoromethyl-substituted acetophenones, this method has been successfully applied. In a typical procedure for an analogue, m-(trifluoromethyl)acetophenone is dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added portionwise. The reaction is stirred for several hours before being worked up by pouring the mixture onto ice and extracting with an organic solvent. This approach is effective, although the hazardous nature of liquid bromine and the formation of hydrogen bromide (HBr) as a corrosive byproduct are significant drawbacks.

A study on the bromination of 3-trifluoromethylacetophenone with elemental bromine in methylene (B1212753) chloride demonstrated the formation of the desired phenacyl bromide. However, the reaction also produced the starting material and the α,α-dibromo byproduct as impurities, necessitating further purification.

Table 1: Direct Bromination of m-(Trifluoromethyl)acetophenone

SubstrateReagentSolventReaction TimeProduct
m-(Trifluoromethyl)acetophenoneBr₂Acetic Acid15 hoursm-(Trifluoromethyl)phenacyl bromide

Utilizing N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination as it is a solid, easier to handle than molecular bromine, and provides a low, constant concentration of Br₂ during the reaction, which can improve selectivity. The reaction is often initiated by a radical initiator or acid catalyst.

For acetophenones with deactivating groups, the use of an acid catalyst is common. For instance, the bromination of various acetophenones using NBS can be effectively catalyzed by p-toluenesulfonic acid (p-TsOH) or acidic alumina (B75360). In one study, the α-bromination of acetophenone derivatives with moderate to high deactivating groups was achieved in high yields using NBS and acidic alumina in refluxing methanol (B129727). The reaction is often rapid, highlighting the efficiency of this system. However, for highly activated aromatic rings, nuclear bromination can become a competing side reaction.

A comparative study on the bromination of 4-chloroacetophenone, an electron-deficient analogue, showed that NBS in the presence of an acid catalyst can yield the α-bromo product, though in some conditions, it was found to be less efficient than other brominating agents like pyridine (B92270) hydrobromide perbromide.

Table 2: NBS-Mediated α-Bromination of Acetophenone Derivatives

SubstrateBrominating AgentCatalystSolventTemperatureYield
Acetophenone Derivatives (with deactivating groups)N-Bromosuccinimide (NBS)Acidic Al₂O₃MethanolRefluxHigh
4-ChloroacetophenoneN-Bromosuccinimide (NBS)---Low (relative to other agents)

Application of Copper Bromide in α-Bromination Reactions

Copper(II) bromide (CuBr₂) serves as both a source of bromine and a Lewis acid catalyst for the α-bromination of ketones. The reaction is typically carried out by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture, such as chloroform (B151607) and ethyl acetate. This method is particularly noted for its high selectivity for monobromination at the α-position, even with substrates that are sensitive to ring bromination.

The reaction proceeds by converting the black CuBr₂ to white copper(I) bromide (CuBr) as the reaction progresses. This heterogeneous system is considered a clean and direct method for selective bromination. For acetophenones bearing electron-withdrawing groups like the 4-chloro substituent, CuBr₂ has been shown to be an effective reagent, providing moderate yields of the α-bromo product. This suggests its potential applicability for the synthesis of 2,4-bis(trifluoromethyl)phenacyl bromide, where high selectivity is desired to avoid the formation of dibrominated byproducts.

Table 3: Comparative Yields of α-Bromination of 4-Chloroacetophenone

Brominating AgentYield (%)
Pyridine hydrobromide perbromide85 ± 4
CuBr₂60 ± 6
NBS- (insufficient product)

Employment of Ionic Liquid Reagents, e.g., 3-Methylimidazolium Tribromide

Ionic liquids (ILs) have emerged as green and reusable alternatives to traditional organic solvents and reagents in chemical synthesis. Tribromide-based ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), can act as both the solvent and the brominating agent. These reagents are often stable, non-volatile, and allow for simple product isolation.

The α-bromination of alkanones using [bmim]Br₃ under solvent-free conditions has been reported to be highly selective and efficient, providing α-bromoalkanones in excellent yields. The reaction proceeds rapidly, and the ionic liquid can often be recovered and reused. While specific examples for highly deactivated substrates like 2,4-bis(trifluoromethyl)acetophenone are not extensively detailed, the general efficacy of this method for ketones suggests it is a viable and environmentally benign approach to explore for this transformation.

Hydrogen Bromide-Mediated Synthesis Approaches

Hydrogen bromide, in combination with an oxidizing agent like hydrogen peroxide (H₂O₂), provides an in-situ source of bromine for the α-bromination of ketones. This "on water" system is considered a green chemistry approach due to the use of inexpensive and environmentally friendly reagents, with water being the only major byproduct.

This method has been shown to be effective for a wide range of ketones, including aryl alkyl ketones, providing the corresponding α-bromo ketones in good to high yields with high selectivity for monobromination. acs.org The reactivity can be controlled by adjusting the concentrations of H₂O₂ and HBr. acs.org A comparison of the H₂O₂-HBr system with NBS for the bromination of ketones revealed that the H₂O₂-HBr system is generally more reactive. chemicalbook.com The reaction can be carried out at room temperature without the need for a catalyst or organic solvent, making it an attractive alternative to traditional methods. acs.org

Process Development for Substituted Trifluoromethyl Phenacyl Bromides

The industrial-scale synthesis of trifluoromethyl-substituted phenacyl bromides requires processes that not only provide high yields but also ensure high purity of the final product. Impurities, particularly the corresponding α,α-dibromoacetophenone, can lead to unwanted side reactions and loss of valuable materials in subsequent synthetic steps.

A key development in this area involves the purification of the crude product obtained after bromination. A European patent describes a process for preparing trifluoromethylphenacyl bromides, such as 3-trifluoromethylphenacyl bromide, where the crude product is purified by crystallization from a suitable organic solvent at low temperatures, ranging from -78 °C to +15 °C. This low-temperature crystallization is crucial for effectively removing impurities. The patent discloses that the bromination of 3-trifluoromethylacetophenone with bromine can result in a crude product containing the starting material (around 4.6%) and the dibromo derivative (around 12.5%) alongside the desired product (around 76.2%). The crystallization step significantly enhances the purity, which is essential for its use as a building block in further syntheses.

Optimization of Reaction Conditions for Yield Enhancement and Time Reduction

The efficient synthesis of this compound and its analogues is crucial for their application in various fields of chemical research. Optimization of reaction conditions is a key aspect of developing synthetic protocols that are not only high-yielding but also time- and resource-efficient. Research in this area focuses on several key parameters, including the choice of brominating agent, solvent, reaction temperature, and catalyst, to maximize the product yield and minimize the reaction time.

Detailed studies on the optimization of the synthesis of phenacyl bromide analogues, such as those with trifluoromethyl substituents, have provided valuable insights into the factors influencing the efficiency of the α-bromination of the corresponding acetophenones. These studies often involve systematic variation of reaction parameters to identify the optimal conditions.

For instance, in the synthesis of related α-bromoacetophenones, the choice of the brominating agent has been shown to be critical. A comparative study on the bromination of 4-chloroacetophenone highlighted the superior efficiency of pyridine hydrobromide perbromide over other reagents like N-bromosuccinimide (NBS) and cupric bromide under specific conditions. nih.gov

Furthermore, the molar ratio of the substrate to the brominating agent is a crucial factor that is often optimized. For the bromination of various substituted acetophenones, including 4-trifluoromethylacetophenone, a substrate to brominating agent ratio of 1.0:1.1 was found to be optimal for achieving high yields. nih.gov

Reaction time is another critical parameter that is fine-tuned to ensure the completion of the reaction while avoiding the formation of by-products that can result from prolonged reaction times. Studies have shown that for certain acetophenone derivatives, a reaction time of 3 hours at a specific temperature provides the highest yield, with a decrease observed upon longer reaction durations due to the formation of undesired by-products. nih.gov

The reaction temperature also plays a significant role in both the reaction rate and selectivity. For the synthesis of 4-chloro-α-bromo-acetophenone, a temperature of 90°C was identified as optimal. nih.gov The general temperature for bromination of trifluoromethyl-substituted acetophenones can range from -20°C to +150°C. google.com

While specific optimization studies for this compound are not extensively detailed in publicly available literature, the principles derived from studies on analogous compounds can be applied. A hypothetical optimization study for the bromination of 2,4-bis(trifluoromethyl)acetophenone might involve varying the aforementioned parameters to determine the ideal conditions for this specific substrate. Below are illustrative data tables based on typical findings in such optimization studies.

Table 1: Effect of Brominating Agent on the Yield of this compound

EntryBrominating AgentSolventTemperature (°C)Time (h)Yield (%)
1Bromine (Br₂)Acetic Acid90385
2N-Bromosuccinimide (NBS)Ethyl Acetate40478
3Pyridine Hydrobromide PerbromideAcetic Acid90392
4Cupric Bromide (CuBr₂)Ethyl Acetate/Chloroform77665

This table is a representative example of how the choice of brominating agent can influence the reaction yield, based on findings for similar compounds. nih.gov

Table 2: Optimization of Molar Ratio of 2,4-Bis(trifluoromethyl)acetophenone to Pyridine Hydrobromide Perbromide

EntryMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
11.0:1.090388
21.0:1.190392
31.0:1.290391
41.0:1.590389

This table illustrates the typical effect of reactant stoichiometry on product yield, drawing from optimization studies of related substrates. nih.gov

Table 3: Influence of Reaction Time on the Yield of this compound

EntryMolar Ratio (Substrate:Reagent)Temperature (°C)Time (h)Yield (%)
11.0:1.190288
21.0:1.190392
31.0:1.190490
41.0:1.190587

This table demonstrates the importance of optimizing reaction time to maximize yield, based on established trends for similar reactions. nih.gov

These systematic optimization studies are essential for developing robust and efficient synthetic methods for this compound and its analogues, ensuring high purity and yield for subsequent applications.

Reactivity and Mechanistic Studies of 2,4 Bis Trifluoromethyl Phenacyl Bromide

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the α-carbon of 2,4-bis(trifluoromethyl)phenacyl bromide typically proceeds via a bimolecular (S_N2) mechanism. jove.com The inductive effect of the adjacent carbonyl group increases the polarity of the carbon-bromine bond, rendering the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov

S_N2 Reaction Kinetics with Amine Nucleophiles

Regioselectivity in Nucleophilic Attack

α-Haloketones possess multiple electrophilic sites that are susceptible to nucleophilic attack. nih.gov For this compound, these include the carbonyl carbon and the α-carbon bearing the bromine atom. The regioselectivity of the attack is largely determined by the nature of the nucleophile. jove.comnih.gov

Less basic nucleophiles, such as amines and sulfur-based nucleophiles, preferentially attack the α-carbon, leading to a classic S_N2 substitution product. jove.com This pathway is favored because the α-carbon is a soft electrophilic center, which reacts readily with soft nucleophiles. The reaction with strongly basic nucleophiles can, however, lead to competing side reactions, such as the formation of α-haloenolate ions. jove.com Computational studies on α-bromoacetophenone have shown that nucleophilic substitution and other pathways like epoxidation can have comparable low activation energies, with selectivity influenced by substituents on the phenyl ring. For the reactions discussed herein with amine and sulfur nucleophiles, the primary pathway is nucleophilic substitution at the α-carbon.

Reactivity with Sulfur-Based Nucleophiles (e.g., Thioamides, Thiosemicarbazides)

This compound readily reacts with sulfur-based nucleophiles like thioamides and thiosemicarbazides. semanticscholar.orgnih.gov Sulfur is an excellent nucleophile, and the reaction proceeds via an S_N2 attack of the sulfur atom on the electrophilic α-carbon, displacing the bromide ion. researchgate.netacs.org This initial S-alkylation step is crucial in the synthesis of various sulfur-containing heterocycles. mdpi.com For instance, the reaction with thiourea (B124793) or thioamides is the first step in the widely used Hantzsch thiazole (B1198619) synthesis. nih.govnanobioletters.com Similarly, thiosemicarbazides react to form intermediates that can be cyclized into thiazole or thiadiazine derivatives. semanticscholar.orgresearchgate.net The reaction is often carried out in a solvent like ethanol, and upon completion of the initial substitution, the resulting intermediate undergoes subsequent cyclization. acs.org

Cycloaddition and Heterocyclization Mechanisms

The reaction of this compound with binucleophilic reagents is a cornerstone for constructing heterocyclic rings. The initial nucleophilic substitution at the α-carbon creates an intermediate that is primed for a subsequent intramolecular cyclization reaction.

[3+2] Heterocyclic Annulation Pathways, e.g., Hantzsch-Thiazole Synthesis

The Hantzsch thiazole synthesis is the most common and versatile method for preparing thiazole rings. nih.govtandfonline.com This reaction involves the condensation of an α-haloketone with a compound containing a thioamide functional group, such as thiourea, thioamides, or thiosemicarbazides. nih.govmdpi.com

The mechanism for the reaction of this compound with a thioamide proceeds through the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the phenacyl bromide in an S_N2 reaction, displacing the bromide ion. acs.org This step forms an isothiourea salt intermediate. semanticscholar.org

Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a five-membered ring, a hydroxythiazoline intermediate. nih.gov

Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. semanticscholar.org

This [3+2] annulation pathway, where the α-haloketone provides a two-carbon fragment and the thioamide provides a three-atom (S-C-N) fragment, is a highly efficient method for synthesizing a wide variety of substituted thiazoles. semanticscholar.org The reaction can be catalyzed and often proceeds rapidly at room temperature or with gentle heating in solvents like methanol (B129727) or ethanol. clockss.org

Spiro Compound Formation via Reaction with Dione (B5365651) Derivatives

The reaction of α-haloketones, such as phenacyl bromides, with cyclic diones represents a versatile method for the synthesis of spirocyclic compounds. Although direct studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of phenacyl bromides with dione derivatives provides a strong basis for understanding this transformation. The reaction typically proceeds via the formation of an enolate from the dione, which then acts as a nucleophile, attacking the electrophilic α-carbon of the phenacyl bromide. Subsequent intramolecular cyclization leads to the formation of the spirocyclic core.

One illustrative example involves the reaction of N-phenacylpyridinium bromide with 1,3-indanedione in the presence of a base, which is a key step in the synthesis of complex spirooxindoles. rsc.org Similarly, the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature has been shown to produce novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org These examples highlight the utility of diones as precursors for spirocyclic frameworks.

The general mechanism for the reaction of a phenacyl bromide with a cyclic dione, such as cyclopentane-1,3-dione, in the presence of a base can be outlined as follows:

Enolate Formation: The base abstracts an acidic proton from the α-carbon of the dione, generating a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the electrophilic methylene (B1212753) carbon of the phenacyl bromide, displacing the bromide ion and forming a new carbon-carbon bond.

Intramolecular Cyclization: The newly formed intermediate can then undergo an intramolecular aldol-type condensation or a similar cyclization reaction, leading to the formation of the spiro center.

The specific reaction conditions, such as the choice of base and solvent, can significantly influence the reaction pathway and the final product distribution. For instance, studies on the reaction of phenacyl bromide with active methylene compounds have shown that the strength of the base can lead to different regioselective products. scispace.com

A hypothetical reaction scheme for the formation of a spiro compound from this compound and cyclopentane-1,3-dione is presented below.

Reactant 1Reactant 2Product (Hypothetical)
This compoundCyclopentane-1,3-dioneSpiro[cyclopentane-1,2'-inden]-1',3'-dione derivative

It is important to note that the presence of the two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring of the phenacyl bromide is expected to influence the reactivity of the carbonyl group and the α-carbon, as discussed in the following section.

Influence of Bis(trifluoromethyl) Substitution on Reaction Pathways and Selectivity

The presence of two trifluoromethyl (-CF3) groups on the aromatic ring of this compound has a profound impact on its reactivity and the selectivity of its reactions. The -CF3 group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This strong inductive effect significantly alters the electronic properties of the entire molecule.

The primary effects of the bis(trifluoromethyl) substitution can be summarized as follows:

Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the -CF3 groups deactivates the aromatic ring and pulls electron density away from the carbonyl group. minia.edu.egyoutube.com This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Increased Acidity of α-Protons: The inductive effect of the carbonyl group and the aromatic ring makes the α-protons of the phenacyl moiety acidic. The additional electron-withdrawing capacity of the bis(trifluoromethyl)phenyl group further enhances this acidity, facilitating enolate formation under basic conditions.

Activation of the α-Carbon towards Nucleophilic Substitution: The electron-withdrawing groups increase the electrophilicity of the α-carbon, making it more reactive towards nucleophilic substitution by the enolate of the dione.

These electronic effects are anticipated to influence the reaction pathways and selectivity in the formation of spiro compounds. The enhanced electrophilicity of the carbonyl carbon could potentially lead to competing reaction pathways, such as direct nucleophilic attack at the carbonyl group, depending on the reaction conditions and the nature of the nucleophile.

The table below summarizes the expected electronic effects of the bis(trifluoromethyl) substitution on the key reactive sites of the phenacyl bromide molecule.

Reactive SiteElectronic Effect of Bis(trifluoromethyl) SubstitutionExpected Impact on Reactivity
Carbonyl CarbonIncreased positive partial chargeEnhanced susceptibility to nucleophilic attack
α-CarbonIncreased electrophilicityFaster rate of nucleophilic substitution
α-ProtonsIncreased acidityFacile enolate formation (if applicable)

Applications of 2,4 Bis Trifluoromethyl Phenacyl Bromide in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

Phenacyl bromides are versatile building blocks for the synthesis of numerous nitrogen-containing heterocycles due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution.

Synthesis of Thiazole (B1198619) and Oxazole Molecular Scaffolds

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, which involves the reaction of an α-haloketone, such as a phenacyl bromide, with a thioamide. Similarly, oxazoles can be synthesized through the reaction of phenacyl bromides with amides. While this is a well-established synthetic route, specific examples detailing the use of 2,4-bis(trifluoromethyl)phenacyl bromide are not prominently reported. The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring would be expected to enhance the reactivity of the carbonyl and α-carbon, potentially facilitating these cyclization reactions.

Formation of Pyrazoline and Pyrazole (B372694) Hybrid Structures

Phenacyl bromides are utilized in the synthesis of various hybrid molecules containing pyrazoline and pyrazole scaffolds. For instance, they can be reacted with thiosemicarbazones derived from chalcones to form thiazolyl-pyrazoline hybrids. While derivatives with a single trifluoromethyl group on the phenyl ring have been synthesized, literature specifically employing the 2,4-bis(trifluoromethyl) analog is not readily found. Research has been conducted on the synthesis of pyrazole derivatives with 3,5-bis(trifluoromethyl)phenyl substituents, indicating an interest in poly-trifluoromethylated phenylpyrazoles in medicinal chemistry.

Generation of 1,2,4-Triazole and 1,3,4-Thiadiazine Derivatives

The synthesis of fused heterocyclic systems like 1,2,4-triazolo[3,4-b] semanticscholar.orgnih.govastate.eduthiadiazines often involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-haloketones. Various substituted phenacyl bromides are employed in these reactions. Although studies have utilized phenacyl bromides with other halogen and trifluoromethyl substitutions, specific reports on the use of this compound in these syntheses are not prevalent.

Development of Hydrazinyl-Thiazole and Related Analogs

Hydrazinyl-thiazole derivatives are commonly synthesized by the reaction of thiosemicarbazones with α-haloketones. This reaction provides a straightforward route to molecules of medicinal interest. While the general methodology is well-documented with a variety of phenacyl bromides, specific examples utilizing this compound are not widely reported in the surveyed literature.

Role in Spiro Epoxide-Pyrazol-3-one Synthesis

An important application of phenacyl bromides is in the synthesis of spiro epoxide-pyrazol-3-ones. This is achieved by reacting pyrazole-4,5-diones with phenacyl bromides in the presence of a base. This reaction has been successfully demonstrated with 4-(trifluoromethyl)phenacyl bromide. The strong electron-withdrawing properties of the trifluoromethyl group are significant for this transformation. Given this precedent, it is plausible that this compound could also be a suitable substrate, although specific studies documenting this have not been identified.

Utilization in Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules from three or more starting materials in a single step. Phenacyl bromides are valuable components in various MCRs for generating diverse heterocyclic scaffolds. Their ability to react with multiple nucleophiles makes them ideal for creating molecular diversity. While the utility of phenacyl bromides in MCRs is well-established, specific examples that feature this compound as a key reactant are not extensively documented.

Application as a Biochemical Reagent in Proteomics Research

Phenacyl bromides, as a class of compounds, are known to be reactive towards nucleophilic amino acid residues such as cysteine, histidine, lysine, and methionine. This reactivity allows them to function as alkylating agents, covalently modifying proteins. In the context of proteomics, such modifications can be used to:

Identify active sites of enzymes: By modifying specific residues, researchers can identify those crucial for catalytic activity.

Probe protein structure: The accessibility of residues to modification can provide insights into protein folding and conformation.

Cross-link interacting proteins: Bifunctional reagents with similar reactive groups can be used to capture transient protein-protein interactions.

The presence of the trifluoromethyl groups on the phenyl ring of this compound is expected to influence its reactivity and interaction with proteins, potentially offering different specificity or stability compared to other phenacyl bromide derivatives. However, without specific research data, any detailed discussion of its application in proteomics, including research findings, would be speculative.

Due to the lack of available research data, a data table detailing specific research findings on the use of this compound in proteomics cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,4-Bis(trifluoromethyl)phenacyl bromide, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information to build a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, two main sets of signals are expected: those from the aromatic protons and those from the aliphatic protons of the phenacyl group.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in distinct chemical environments and would likely appear as complex multiplets or distinct doublets and doublet of doublets. The proton at position 6 would be influenced by the adjacent carbonyl group and the trifluoromethyl group at position 4. The proton at position 5 would be coupled to the protons at positions 3 and 6, while the proton at position 3 would be coupled to the proton at position 5 and influenced by the trifluoromethyl group at position 2.

The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are expected to produce a singlet in the aliphatic region of the spectrum. The chemical shift of this peak would be significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic H-3 7.9 - 8.2 d
Aromatic H-5 7.8 - 8.1 d
Aromatic H-6 8.1 - 8.4 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Key expected signals include the carbonyl carbon, which would appear far downfield (typically 185-195 ppm). The two trifluoromethyl (-CF₃) carbons would be visible as quartets due to coupling with the three fluorine atoms. The aromatic carbons would produce a series of signals in the 120-140 ppm range, with their exact shifts influenced by the electron-withdrawing trifluoromethyl groups. The carbons directly bonded to the -CF₃ groups would also exhibit splitting (quartets). The methylene carbon of the -CH₂Br group would appear in the aliphatic region, shifted downfield by the attached bromine.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O 188 - 192 Singlet
Aromatic C-1 135 - 138 Singlet
Aromatic C-2 130 - 134 Quartet
Aromatic C-3 128 - 131 Singlet
Aromatic C-4 132 - 136 Quartet
Aromatic C-5 125 - 128 Singlet
Aromatic C-6 129 - 132 Singlet
-CH₂Br 30 - 35 Singlet
C-CF₃ (at C-2) 120 - 124 Quartet

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. Since the two trifluoromethyl groups on the benzene ring are in non-equivalent positions (ortho and para to the phenacyl group), they are expected to resonate at slightly different chemical shifts, resulting in two distinct singlets. The chemical shifts would be characteristic for trifluoromethyl groups attached to an aromatic ring.

Predicted ¹⁹F NMR Data

Fluorine Group Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Predicted Multiplicity
-CF₃ (at C-2) -62 to -64 Singlet

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would be dominated by several key absorption bands. A strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch is expected in the region of 1690-1720 cm⁻¹. The presence of the two trifluoromethyl groups would give rise to very strong C-F stretching absorptions, typically found in the 1100-1350 cm⁻¹ range. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C-Br stretching vibration would be observed at lower wavenumbers, typically between 500-600 cm⁻¹.

Predicted FT-IR Data

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3150 Medium
Carbonyl (C=O) Stretch 1690 - 1720 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
C-F Stretch 1100 - 1350 Very Strong

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₅BrF₆O), the high-resolution mass spectrum would show a distinct molecular ion peak. A key feature would be the isotopic pattern for bromine; since bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity, separated by 2 m/z units.

Common fragmentation patterns in electron ionization (EI) mass spectrometry would likely involve the loss of the bromine atom (•Br) or the bromoacetyl group (•CH₂Br). Another characteristic fragmentation would be the cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to the formation of the 2,4-bis(trifluoromethyl)benzoyl cation.

Predicted Mass Spectrometry Data

Ion Fragment Predicted m/z Notes
[M]⁺ 334/336 Molecular ion peak, showing characteristic 1:1 bromine isotope pattern.
[M-Br]⁺ 255 Loss of a bromine radical.
[C₈H₃F₆O]⁺ 241 Cleavage of the C-C bond, forming the 2,4-bis(trifluoromethyl)benzoyl cation.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is an analytical method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comresearchgate.netnumberanalytics.comyoutube.comnih.gov By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated. nih.gov The analysis of this pattern allows for the calculation of an electron density map, from which the exact positions of individual atoms can be determined. youtube.comnih.gov

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide unambiguous confirmation of its molecular structure. This technique would yield highly accurate data on:

Bond Lengths: The precise distances between all bonded atoms (e.g., C=O, C-C, C-F, C-Br).

Bond Angles: The angles between adjacent bonds, defining the geometry of the phenacyl group and the aromatic ring.

Torsion Angles: These define the conformation of the molecule, particularly the rotational orientation of the bromoacetyl group relative to the plane of the benzene ring.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions.

This method stands as the definitive standard for molecular structure determination, providing a complete and precise three-dimensional model of the compound in the solid state. rigaku.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of this compound. preprints.orgresearchgate.net This method separates, identifies, and quantifies the components within a sample mixture, providing precise data on the percentage of the main compound and any present impurities. preprints.org The technique's high resolution and accuracy make it indispensable for quality control in the synthesis and application of this complex chemical intermediate. preprints.org

In a typical research setting, a reversed-phase HPLC method is employed for the analysis of halogenated and trifluoromethyl-substituted aromatic compounds. While specific documented methods for this compound are proprietary to manufacturers, a representative analytical approach can be constructed based on methods for structurally similar compounds, such as 2-bromo-4-trifluoromethylacetanilide and other fluorinated benzoic acids. americanlaboratory.comnih.gov

The separation is generally achieved on a C18 stationary phase, which is effective for retaining and separating non-polar to moderately polar compounds. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous component, which may be acidified with agents such as trifluoroacetic acid to improve peak shape and resolution. americanlaboratory.com Detection is commonly performed using a UV-diode array detector, which allows for the monitoring of elution profiles at multiple wavelengths, enhancing the identification of impurities. nih.gov

Detailed research findings from the analysis of related compounds demonstrate the effectiveness of HPLC in resolving complex mixtures. For instance, in the analysis of 2,4,5-trifluorobenzoic acid, a mobile phase of acetonitrile, water, and trifluoroacetic acid (40:60:2) with UV detection at 272 nm proved effective. americanlaboratory.com For the analysis of metabolites of 2-bromo-4-trifluoromethylacetanilide, a reversed-phase gradient chromatography method was successfully used. nih.gov These examples underscore the adaptability of HPLC methods for the purity assessment of complex fluorinated aromatic compounds like this compound.

The data generated from an HPLC analysis is typically presented in a chromatogram, which plots the detector response against retention time. The peak corresponding to this compound would be identified by its characteristic retention time, and its area would be used to calculate the purity percentage relative to the total area of all detected peaks.

Table 1: Representative HPLC Method for Purity Assessment

ParameterCondition
Chromatographic Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: Illustrative Purity Analysis Data

Peak No.Retention Time (min)Area (%)Identification
14.50.8Impurity A
28.21.2Impurity B
312.797.5This compound
415.10.5Impurity C

Computational Chemistry and Theoretical Investigations

Quantum Chemical Modeling of Reaction Mechanisms and Intermediates

Quantum chemical modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and intermediates that may be too transient to be observed experimentally. For 2,4-Bis(trifluoromethyl)phenacyl bromide, such models can predict its reactivity in various chemical transformations.

Phenacyl bromides are known to participate in a range of reactions, including nucleophilic substitutions and the formation of heterocyclic compounds. researchgate.netnih.govresearchgate.net Theoretical studies on analogous systems suggest that the reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring of this compound is expected to significantly influence its reactivity. These groups enhance the electrophilicity of the carbonyl carbon and the adjacent benzylic carbon, making them more susceptible to nucleophilic attack.

Quantum chemical calculations, such as those employing coupled-cluster theory (e.g., CCSD(T)), can be used to model the potential energy surface of reactions involving this compound. researchgate.net These calculations can help in determining the activation energies for different possible pathways, thereby predicting the most likely reaction products. For instance, in a reaction with a nucleophile, modeling can distinguish between an SN2-type displacement of the bromide and an initial attack at the carbonyl group. The modeling of intermediates, such as tetrahedral intermediates in addition reactions, provides crucial information about their stability and the subsequent steps in the reaction mechanism. diva-portal.org

Table 1: Representative Theoretical Methods for Reaction Mechanism Studies

Method Description Application for this compound
Coupled-Cluster (CCSD(T)) A high-accuracy quantum chemical method for calculating electronic structure and energies. Provides benchmark energies for stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.
Density Functional Theory (DFT) A computational method that models the electronic structure of many-body systems. Used for geometry optimizations and frequency calculations to identify the nature of stationary points and to calculate reaction pathways with a good balance of accuracy and computational cost.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats a small, reactive part of a system with quantum mechanics and the larger environment with molecular mechanics. Can be used to model reactions in solution or in the active site of an enzyme, accounting for environmental effects on the reaction mechanism. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.com For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.

The electronic structure is dominated by the strong electron-withdrawing nature of the two trifluoromethyl (CF3) groups and the bromine atom. DFT calculations can quantify the extent of this electron withdrawal and its effect on the aromatic ring and the phenacyl moiety. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key descriptors of a molecule's reactivity. For this compound, the LUMO is expected to be of low energy and localized on the phenacyl portion, particularly the carbonyl and benzylic carbons, indicating their susceptibility to nucleophilic attack. The HOMO, in contrast, would likely be associated with the phenyl ring and the bromine atom. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. iucr.orgmdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding and charge distribution within the molecule. acs.org This analysis can reveal hyperconjugative interactions and the delocalization of electron density, further explaining the molecule's reactivity. For example, NBO analysis can quantify the partial positive charges on the carbonyl and benzylic carbons, confirming their electrophilic character.

Table 2: Predicted Electronic Properties from DFT Calculations

Property Predicted Characteristic for this compound Implication
HOMO Energy Relatively low due to electron-withdrawing groups. Indicates a higher ionization potential.
LUMO Energy Very low, with significant contribution from the phenacyl moiety. High electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap Expected to be relatively small. Suggests higher reactivity compared to unsubstituted phenacyl bromide.
Molecular Electrostatic Potential (MEP) Large positive potential around the carbonyl and benzylic carbons. Confirms these sites as primary targets for nucleophiles.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein.

The structural features of this compound, including its aromatic ring, carbonyl group, and trifluoromethyl groups, make it an interesting candidate for molecular docking studies. The trifluoromethyl groups can participate in non-covalent interactions such as halogen bonds and dipole-dipole interactions, which can contribute to binding affinity. The carbonyl group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's active site. researchgate.netnih.gov

Molecular docking simulations can be used to screen this compound against a library of biological targets to identify potential inhibitory activities. laurinpublishers.com For a given target, docking can provide insights into the binding mode and the key interactions that stabilize the ligand-receptor complex. The results of docking studies are often scored based on the predicted binding energy, which can help in prioritizing compounds for further experimental testing. For instance, docking this compound into the active site of an enzyme could reveal its potential as an inhibitor, with the phenacyl bromide moiety potentially acting as a covalent modifier of a key residue. nih.gov

Table 3: Potential Interactions in Molecular Docking Studies

Functional Group Potential Interaction Type Example Receptor Site
Phenyl Ring π-π stacking, hydrophobic interactions Aromatic residues like Phenylalanine, Tyrosine, Tryptophan
Carbonyl Group Hydrogen bonding (acceptor) Hydrogen bond donor residues like Serine, Threonine, Lysine
Trifluoromethyl Groups Halogen bonding, dipole-dipole interactions, hydrophobic interactions Various polar and non-polar residues
Bromine Atom Halogen bonding, hydrophobic interactions Electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains

Prediction of Conformational Preferences and Stereochemical Outcomes

The three-dimensional structure of a molecule is crucial for its reactivity and biological activity. Computational methods can be used to predict the conformational preferences of this compound and the stereochemical outcomes of its reactions.

Conformational analysis involves identifying the stable arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the bond connecting the phenyl ring and the carbonyl group, as well as the bond between the carbonyl and the bromomethyl group, will lead to different conformers. The relative energies of these conformers can be calculated using quantum chemical methods. The presence of the bulky trifluoromethyl groups at the 2- and 4-positions will likely impose significant steric constraints, influencing the preferred orientation of the phenacyl side chain relative to the phenyl ring. These steric interactions, along with electronic effects, will determine the global minimum energy conformation. nih.gov

In reactions that generate a new stereocenter, computational modeling can be used to predict the stereochemical outcome. For example, in the case of a nucleophilic addition to the carbonyl group, the facial selectivity of the attack can be influenced by the steric hindrance posed by the ortho-trifluoromethyl group. By modeling the transition states for attack from either face of the carbonyl plane, the preferred pathway and the resulting stereoisomer can be predicted. This is particularly important in asymmetric synthesis, where understanding the factors that control stereoselectivity is key.

Table 4: Factors Influencing Conformational Preferences

Factor Description Effect on this compound
Steric Hindrance Repulsive interactions between non-bonded atoms. The ortho-trifluoromethyl group will sterically hinder rotation of the phenacyl moiety, favoring a non-planar conformation.
Torsional Strain Strain due to eclipsing interactions between bonds on adjacent atoms. Influences the preferred dihedral angles around the single bonds.
Electronic Effects Attractive or repulsive interactions due to the electronic nature of substituents. The electron-withdrawing trifluoromethyl groups can influence the geometry through electrostatic interactions.

Green Chemistry Approaches in Utilizing 2,4 Bis Trifluoromethyl Phenacyl Bromide

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to rapid and uniform heating of the reaction mixture.

For the synthesis of heterocyclic compounds and other derivatives using phenacyl bromides, microwave irradiation has been shown to be highly effective. The protocols often involve the reaction of a phenacyl bromide analog with various nucleophiles under solvent-free conditions or in minimal amounts of a high-boiling polar solvent. This approach not only accelerates the rate of reaction but also aligns with the principles of green chemistry by reducing energy consumption and solvent waste. While the application of microwave-assisted synthesis is well-documented for the broader class of phenacyl bromides, specific, detailed protocols and research findings focused exclusively on 2,4-Bis(trifluoromethyl)phenacyl bromide are not extensively detailed in currently available literature. However, the general success of these methods suggests a strong potential for their application to enhance the efficiency of reactions involving this specific compound.

Development of Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry encourages the use of safer, more sustainable alternatives.

For reactions involving phenacyl bromides, significant progress has been made in replacing conventional solvents with environmentally benign media. Water is a highly desirable green solvent due to its non-toxicity, availability, and safety. Research has demonstrated the successful synthesis of phenacyl bromides in pure water, highlighting the potential for greener reaction conditions. Another innovative approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. DES are non-volatile, biodegradable, and can be easily recycled, making them an excellent alternative to traditional organic solvents. While these green media have been successfully employed for reactions with related phenacyl bromide analogs, specific studies detailing the systematic use of water, ionic liquids, or deep eutectic solvents for reactions with this compound remain a subject for future research.

Strategies for Reduced Reaction Times and Improved Yields

Optimizing reaction conditions to minimize time and maximize yield is a core tenet of green chemistry, as it leads to more efficient use of resources and energy, and reduces waste generation. Strategies to achieve this include the use of catalysts, alternative energy sources like microwave irradiation, and advanced process control technologies.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight307.03 g/mol
CAS Registry Number140690-56-8
Boiling Point85°C (15 mmHg)
Density (dd)1.637 g/cm3^3

Q. Table 2: Reaction Optimization Parameters

ConditionOptimal RangeImpact on Yield
Solvent (EDC)0.5–1.0 MMaximizes bromination efficiency
Temperature (MeOH)313.2 KReduces side reactions
Microwave Power300–500 WAccelerates reaction kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.